

"chemical properties of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide"

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Compound of Interest

N-(4-(7-diethylamino 4Compound Name: methylcoumarin-3yl)phenyl)iodoacetamide

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Technical Guide: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCIA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, commonly abbreviated as DCIA, is a fluorescent probe with significant applications in biological research. As a derivative of coumarin, a well-established fluorophore, DCIA exhibits desirable photophysical properties, including strong absorption and fluorescence emission in the blue-green region of the spectrum. Its key feature is the iodoacetamide group, which confers high reactivity towards sulfhydryl (thiol) groups, particularly those found in the cysteine residues of proteins. This specificity makes DCIA an invaluable tool for labeling and detecting proteins, with a notable application in the study of post-translational modifications such as S-nitrosylation. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for the effective use of DCIA in a research setting.

Chemical and Physical Properties



DCIA is a solid, light yellow to yellow crystalline substance.[1] Its core structure consists of a 7-diethylamino-4-methylcoumarin fluorophore attached to a phenyl group, which is further functionalized with an iodoacetamide reactive group.

Property	Value	Source
Molecular Formula	C22H23IN2O3	[2]
Molecular Weight	490.33 g/mol	[1][3]
CAS Number	76877-34-4	[1][2]
Appearance	Light yellow to yellow solid/crystals	[1][3]
Purity	≥85% (HPLC)	[3]
Excitation Wavelength (λex)	389 nm (in methanol)	[3]
Emission Wavelength (λem)	467 nm (in methanol)	[3]
Boiling Point (Predicted)	658.2±55.0 °C	[1]
Density (Predicted)	1.531±0.06 g/cm3	[1]
pKa (Predicted)	12.44±0.70	[1]

Experimental Protocols

Synthesis of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCIA)

The synthesis of DCIA involves a multi-step process, beginning with the formation of the coumarin core, followed by the introduction of the iodoacetamide functional group. A general synthetic approach is outlined below, based on established coumarin synthesis methodologies.

Step 1: Synthesis of 7-Diethylamino-3-(4-aminophenyl)-4-methylcoumarin

This precursor can be synthesized via a Pechmann condensation reaction.



- Reactants: 3-Diethylaminophenol and an appropriate β-ketoester bearing the 4-aminophenyl group.
- Catalyst: An acid catalyst such as sulfuric acid, zinc chloride, or a sulfonic acid resin is typically used.

Procedure:

- Equimolar amounts of 3-diethylaminophenol and the β-ketoester are mixed in a suitable solvent (e.g., ethanol or toluene).
- The acid catalyst is added, and the mixture is heated under reflux for several hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water or an ice bath.
- The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Step 2: Iodoacetylation of 7-Diethylamino-3-(4-aminophenyl)-4-methylcoumarin

- Reactants: 7-Diethylamino-3-(4-aminophenyl)-4-methylcoumarin and iodoacetyl chloride or iodoacetic anhydride.
- Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used.
- Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
 is required to neutralize the acid generated during the reaction.

Procedure:

- The aminocoumarin precursor is dissolved in the dry solvent under an inert atmosphere (e.g., nitrogen or argon).
- The base is added to the solution.



- lodoacetyl chloride or iodoacetic anhydride is added dropwise to the stirred solution at 0
 °C.
- The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
- The reaction mixture is then washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting crude DCIA is purified by column chromatography on silica gel.

Protocol for Detection of Protein S-Nitrosylation using a "Fluorescence Switch" Assay with DCIA

This protocol is adapted from the principles of the biotin-switch and CyDye switch assays for the detection of S-nitrosylated proteins.[3][4] It involves three main stages: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with DCIA.

Materials:

- Protein sample (cell lysate or purified protein)
- Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine), pH 7.7, containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS).
- Acetone (ice-cold)
- Wash Buffer: HEN buffer with 1% SDS.
- Reducing Solution: 20 mM sodium ascorbate in HEN buffer.
- Labeling Solution: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCIA) stock solution in DMSO (e.g., 10 mM).
- SDS-PAGE loading buffer.



Procedure:

- Blocking Free Thiols:
 - To your protein sample, add 4 volumes of Blocking Buffer.
 - Incubate the mixture at 50 °C for 30 minutes with gentle agitation to block all free cysteine residues.
- Protein Precipitation:
 - Precipitate the proteins by adding 3 volumes of ice-cold acetone.
 - Incubate at -20 °C for 20 minutes.
 - Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.
 - Carefully discard the supernatant and wash the pellet twice with ice-cold 70% acetone.
- Selective Reduction of S-Nitrosothiols:
 - Resuspend the protein pellet in Wash Buffer.
 - Add the Reducing Solution to the resuspended protein sample.
 - Incubate at room temperature for 1 hour to selectively reduce the S-nitrosothiol bonds to free thiols.
- Labeling with DCIA:
 - Add the DCIA stock solution to the protein sample to a final concentration of 1-2 mM.
 - Incubate in the dark at room temperature for 1-2 hours. The iodoacetamide group of DCIA will react with the newly formed thiol groups.
- Sample Preparation for Analysis:
 - Stop the labeling reaction by adding SDS-PAGE loading buffer containing a reducing agent like β-mercaptoethanol or DTT to quench any unreacted DCIA.

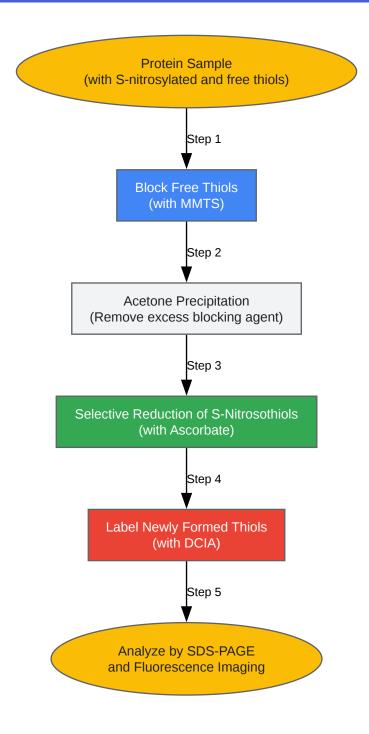


- Boil the samples for 5 minutes.
- Analysis:
 - Separate the labeled proteins by SDS-PAGE.
 - Visualize the fluorescently labeled proteins using a gel imager with UV transillumination (excitation around 390 nm).
 - The fluorescent bands correspond to the proteins that were originally S-nitrosylated.

Visualizations Signaling Pathway and Experimental Workflow

The following diagram illustrates the workflow for detecting S-nitrosylated proteins using the fluorescence switch assay with DCIA.





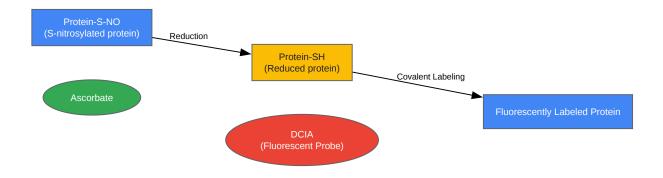
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Caption: Workflow for detecting protein S-nitrosylation using DCIA.

Logical Relationship of the Reaction

The diagram below shows the chemical logic of the labeling reaction.





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Caption: Reaction scheme for labeling S-nitrosylated proteins with DCIA.

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